Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate
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Overview
Description
Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate ester, a methoxyphenyl group, and a thioxoimidazolidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate involves multiple steps. One common method includes the reaction of 4-methoxyphenylamine with ethyl 4-aminobenzoate under specific conditions to form the intermediate compounds. The reaction typically requires the use of catalysts and solvents such as pyridine and ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with proteins involved in cell signaling pathways, thereby modulating cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-aminobenzoate
- 4-(4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
- 2-Methoxy-5-(phenylamino)methyl)phenol .
Uniqueness
Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoate ester, methoxyphenyl group, and thioxoimidazolidinyl moiety sets it apart from other similar compounds .
Properties
Molecular Formula |
C28H28N4O5S |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
ethyl 4-[4-[2-(4-methoxyanilino)-2-oxoethyl]-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylideneimidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C28H28N4O5S/c1-3-37-27(35)20-4-8-22(9-5-20)32-26(34)24(18-25(33)30-21-6-10-23(36-2)11-7-21)31(28(32)38)17-14-19-12-15-29-16-13-19/h4-13,15-16,24H,3,14,17-18H2,1-2H3,(H,30,33) |
InChI Key |
WZZJCBMVZPCCLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=NC=C3)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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